

# 6-methoxychroman-3-carboxylic acid chemical properties and structure

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## Compound of Interest

**Compound Name:** 6-Methoxychroman-3-carboxylic acid

**Cat. No.:** B068101

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## An In-depth Technical Guide to 6-Methoxychroman-3-carboxylic Acid

This guide provides a comprehensive technical overview of **6-methoxychroman-3-carboxylic acid**, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental chemical properties, molecular structure, robust synthetic methodologies, and its proven applications as a versatile intermediate in the development of novel therapeutic agents.

## Core Chemical Identity and Molecular Structure

**6-Methoxychroman-3-carboxylic acid** is a derivative of chroman, which consists of a benzene ring fused to a dihydropyran ring.<sup>[1]</sup> The structure is specifically functionalized with a methoxy group at the 6-position and a carboxylic acid moiety at the 3-position.<sup>[2]</sup> This arrangement, particularly the carboxylic acid group, provides a convenient handle for derivatization into amides, esters, and other functional groups, facilitating structure-activity relationship (SAR) studies.<sup>[2]</sup>

The IUPAC name for this compound is 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid.<sup>[2][3]</sup> Its molecular formula is  $C_{11}H_{12}O_4$ , with a molecular weight of approximately 208.21 g/mol.<sup>[4][5]</sup>

Table 1: Key Chemical Identifiers

Identifier	Value
IUPAC Name	6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2][3]
Synonyms	6-Methoxy-3-chromanecarboxylic acid[4][6]
CAS Number	182570-26-9[3][4][5][6]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub> [4][5]
Molecular Weight	208.21[4][5]
PubChem CID	3163251[3][4]
InChI Key	YFYLMFXPYODSEB-UHFFFAOYSA-N[3][6]
SMILES	COC1=CC2=C(C=C1)OCC(C2)C(=O)O[3]

A critical structural feature is the chiral center at the C-3 position, meaning the compound exists as a racemic mixture of (S) and (R) enantiomers unless a stereospecific synthesis or resolution is performed. The specific stereochemistry can be crucial for biological activity, as demonstrated in studies where the (S)-enantiomer showed significantly higher potency as a ROCK2 inhibitor.[7]

## Physicochemical and Safety Profile

Understanding the physical properties of a compound is paramount for its handling, formulation, and application in experimental settings.

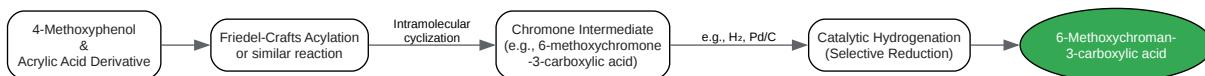
Table 2: Physicochemical Properties and Safety Information

Property	Value	Source
Physical Form	Beige crystalline to cream powder	[4]
Purity	≥97% (Typical)	[3][6][8]
Storage	Store at 2-8°C, protect from light and moisture	[3][9]
Solubility	Soluble in DMSO, DMF, or acetonitrile	[9]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[3][6][8]
GHS Pictogram	GHS07 (Exclamation mark)	[6][8]
Signal Word	Warning	[3][6][8]

## Synthesis and Experimental Protocol

The chroman ring system is a valuable scaffold, and several methods exist for its synthesis. A common approach to chromone-3-carboxylic acids, related precursors, involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones followed by oxidation.[10][11] The subsequent selective reduction of the chromone double bond would yield the target chroman structure.

Below is a generalized workflow illustrating a logical synthetic pathway.



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Caption: A generalized synthetic workflow for **6-methoxychroman-3-carboxylic acid**.

## Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis of a chromone-3-carboxylic acid intermediate, a key step towards the final product.

- Vilsmeier-Haack Formylation:
  - Rationale: This reaction introduces a formyl group at the 3-position of the chromone ring, which can then be oxidized.
  - Procedure: To a cooled (0°C) solution of an appropriate 2-hydroxyacetophenone in DMF, phosphorus oxychloride (POCl<sub>3</sub>) is added dropwise. The reaction is stirred and allowed to warm to room temperature, then heated to complete the formation of the chromone-3-carbaldehyde.[10]
- Oxidation to Carboxylic Acid:
  - Rationale: The Pinnick oxidation is a mild and efficient method to convert aldehydes to carboxylic acids without affecting other sensitive functional groups.
  - Procedure: The synthesized chromone-3-carbaldehyde is dissolved in a DCM-water mixture. Sodium chlorite (NaClO<sub>2</sub>) and sulfamic acid are added, and the reaction is stirred at room temperature until completion.[10][11] This yields the chromone-3-carboxylic acid.
- Selective Reduction:
  - Rationale: To obtain the chroman structure, the double bond in the pyran ring of the chromone must be reduced without affecting the benzene ring or the carboxylic acid. Catalytic hydrogenation is a standard method for this transformation.
  - Procedure: The 6-methoxychromone-3-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.
- Purification:

- Rationale: A self-validating protocol requires a pure final product. Recrystallization is an effective method for purifying solid crystalline compounds.
- Procedure: After filtration to remove the catalyst, the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol-water) to afford pure **6-methoxychroman-3-carboxylic acid**.[\[10\]](#)

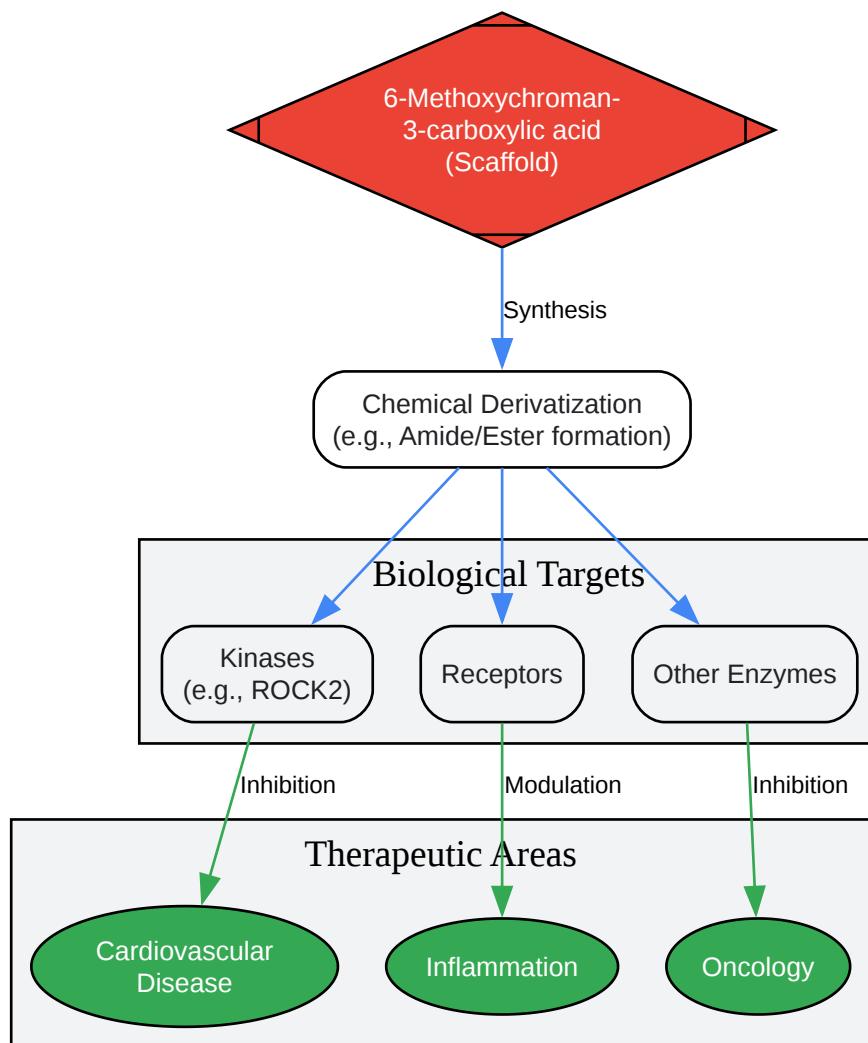
## Applications in Drug Discovery and Medicinal Chemistry

**6-Methoxychroman-3-carboxylic acid** is not merely a laboratory chemical; it is a validated starting point for the synthesis of complex, biologically active molecules.[\[4\]](#) The chroman scaffold is considered a "privileged structure" because it appears in numerous compounds with diverse pharmacological activities.[\[1\]](#)[\[2\]](#)

### Key Application Areas:

- Enzyme Inhibitors: Derivatives of this compound are actively researched as enzyme inhibitors.[\[2\]](#)[\[4\]](#) A landmark study demonstrated that an amide derivative, (S)-6-methoxychroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, is a highly potent and selective ROCK2 inhibitor with an  $IC_{50}$  value of 3 nM.[\[7\]](#) This highlights the scaffold's potential in treating diseases where Rho-kinase is implicated.
- Anti-inflammatory and Analgesic Agents: The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[\[4\]](#)
- Antioxidant Research: The structural similarity of the chroman core to Vitamin E (tocopherol) makes its derivatives interesting candidates for antioxidant research.[\[4\]](#)

The following diagram illustrates the role of this compound as a versatile scaffold for targeting different biological systems.

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Caption: Role of **6-methoxychroman-3-carboxylic acid** as a scaffold in drug discovery.

## Conclusion

**6-Methoxychroman-3-carboxylic acid** is a high-value synthetic intermediate with a well-established profile. Its unique structure, featuring a privileged chroman core and a reactive carboxylic acid handle, makes it an essential tool for medicinal chemists. The successful development of potent kinase inhibitors from this scaffold validates its importance and promises continued relevance in the discovery of new therapeutic agents for a wide range of diseases. Future work will likely focus on developing more efficient stereoselective syntheses to access the individual (R) and (S) enantiomers, further unlocking the therapeutic potential of this versatile molecule.

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